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Compound of Interest

(R)-BoroLeu-(+)-Pinanediol
Compound Name: )
trifluoroacetate

Cat. No.: B563573

Executive Summary: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid
ester derivative of critical importance in modern pharmaceutical development.[1] Identified by
its CAS number 179324-87-9, it serves as a cornerstone intermediate in the enantioselective
synthesis of advanced therapeutic agents, most notably proteasome inhibitors for cancer
therapy such as Bortezomib.[2][3] Its unique structure, which combines a leucine boronic acid
moiety, a (+)-pinanediol protecting group, and a trifluoroacetate counterion, provides stability,
high stereochemical control, and specific reactivity.[2][4] This guide offers a comprehensive
technical overview of its chemical properties, synthesis applications, mechanism of action, and
quality control protocols, tailored for researchers, chemists, and professionals in drug
development.

Physicochemical and Analytical Properties

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a white to off-white powder characterized by
its high purity, typically 299%.[2][5] The (+)-pinanediol group serves as a chiral auxiliary and a
protecting group for the boronic acid, enhancing its stability and ease of handling compared to
the free acid.[3][4] The trifluoroacetate salt form further improves its solubility and control in
synthetic reactions.[4]

Table 1: Physicochemical Properties
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Property Value Reference
CAS Number 179324-87-9 [2]
Molecular Formula C17H29BF3NOa4 [1]
Molecular Weight 379.22 g/mol [1]
Appearance White to off-white powder [2][5]
Melting Point 160 °C

Purity >97% - 99% [2]

| Storage | Hygroscopic, store at -20°C under inert atmosphere |[6] |

Table 2: Analytical Data Summary

Analysis Data Reference

Characteristic peaks for

pinanediol moiety (6 1.2-
1H-NMR 1.8 ppm) and [1]

trifluoroacetate (6 2.8-3.2

ppm)

Confirms molecular ion peak at
m/z 378.2 [M—-H]~

ESI-MS

| HPLC | Retention time of 8.2 minutes (60:40 acetonitrile/water) |[1] |

Role in the Synthesis of Proteasome Inhibitors

The primary and most significant application of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate
is as a key chiral building block for synthesizing proteasome inhibitors.[3] Its structure provides
the essential framework required for the biological activity of drugs like Bortezomib, which
target cellular protein degradation pathways.[3] The synthesis generally involves two critical
steps: acylation of the amine and subsequent deprotection of the boronic acid.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://lanospharma.lookchem.com/products/CasNo-179324-87-9--R--BoroLeu---Pinanediol-CF3COOH-11456980.html
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.hsppharma.com/showroom/antineoplastic-powder-bortezomib-intermediate-r-boroleu-pinanediol-trifluoroacetate-cas-179324-87-9.html
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/technical-aspects-r-boroleu-pinanediol-trifluoroacetate-synthesis-application-hc
https://www.nbinno.com/article/pharmaceutical-intermediates/technical-aspects-r-boroleu-pinanediol-trifluoroacetate-synthesis-application-hc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

General Synthetic Workflow

(R)-BoroLeu-(+)-Pinanediol Carboxylic Acid Intermediate
Trifluoroacetate (e.g., Pyrazinylcarbonyl-Phe)

Acylation

(Peptide Coupling)

Coupled Intermediate
(Pinanediol Protected)

Deprotection
(Acidic Hydrolysis)

Final Active Proteasome Inhibitor
(e.g., Bortezomib)

Click to download full resolution via product page
Caption: General workflow for synthesizing proteasome inhibitors.

The acylation step couples the primary amine of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate
with a carboxylic acid-containing intermediate. This is a standard peptide coupling reaction
critical for building the final drug molecule.[1]

¢ Objective: To form an amide bond between the boro-leucine intermediate and an N-protected

amino acid or other carboxylic acid.
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o Materials:

o (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

[¢]

Carboxylic acid intermediate (1.0 eq)

[¢]

Coupling Reagent: TBTU or HBTU (1.1 eq)[1]

[e]

Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]

o

Solvent: Anhydrous DMF or a mixture of DCM/DMF[1]

e Procedure:
o Dissolve the carboxylic acid intermediate in the chosen anhydrous solvent.
o Cool the mixture to 0°C in an ice bath.

o Add the coupling reagent (TBTU or HBTU) and base (NMM or DIPEA) to the solution and
stir for 10-15 minutes to activate the acid.

o Add (R)-BoroLeu-(+)-Pinanediol trifluoroacetate to the reaction mixture.
o Allow the reaction to slowly warm to room temperature and stir for 16—24 hours.[1]
o Monitor reaction progress using TLC or LC-MS.

o Upon completion, perform an aqueous workup to remove excess reagents and
byproducts.

o Purify the resulting coupled intermediate using column chromatography (e.g., silica gel
with an EtOAc/hexanes gradient).[1]

Table 3: Comparative Synthesis Parameters for Acylation
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Parameter Laboratory Method Industrial Method Reference
Scale 1-10g 1-100 kg [1]
Yield 75-90% 88-92% [1]

| Purification | Column Chromatography | Crystallization / Continuous Processing |[1] |

To generate the active boronic acid, the pinanediol protecting group must be removed. This is
typically achieved via acidic hydrolysis.[1]

¢ Objective: To hydrolyze the pinanediol boronate ester to the free boronic acid.
e Procedure:

o Dissolve the purified, protected intermediate in a suitable solvent system (e.g.,

methanol/hexane).
o Add an aqueous acid (e.g., HCI).
o Stir the biphasic mixture vigorously at room temperature.
o Monitor the deprotection by LC-MS.[1]

o Once the reaction is complete, separate the organic and agueous layers. The free boronic
acid can be isolated from the appropriate layer, often by lyophilization.

Mechanism of Action and Biological Relevance

Derivatives of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate function primarily as potent and
reversible inhibitors of the 26S proteasome.[6] The proteasome is a multi-protein complex
responsible for degrading ubiquitinated proteins, playing a key role in regulating cell cycle,

apoptosis, and signal transduction.[1]

In cancer cells, proteasome inhibition disrupts protein homeostasis, leading to the
accumulation of pro-apoptotic proteins (e.g., p53, BAX) and cell cycle regulators. It also
prevents the degradation of IkB, an inhibitor of the pro-survival transcription factor NF-kB. The
collective result is the induction of programmed cell death (apoptosis).[1][2] The boronic acid
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warhead in the active drug forms a stable, covalent but reversible bond with the threonine

residue in the proteasome's active site.[3]
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Caption: Inhibition of the proteasome leads to apoptosis.

Table 4: Biological Activity of Derived Proteasome Inhibitors
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L. Target Cell Line
Activity IC50 |/ Effect . Reference
Subunit(s) Example
Proteasome Low MCF-7 (Breast
. . B5 and B1
Inhibition micromolar Cancer)
) Significant
Apoptosis ) ) MCF-7 (Breast
] increase in Caspase-3 [1]
Induction Cancer)
Caspase-3

| Immunoproteasome Selectivity | Preferential inhibition | Immunoproteasome ((35i) | THP-1
(Monocyte) |[1] |

Quality Control and Validation

Ensuring the chemical and stereochemical purity of (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate is non-negotiable for its use as a pharmaceutical intermediate.[3] A rigorous
quality control workflow employing multiple analytical techniques is essential to confirm its
identity, purity, and chiral integrity.[1][3]

Quiality Control Workflow

‘ Synthesized Batch \
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Caption: Analytical workflow for batch validation and release.

Table 5: Example Purity Specifications

Parameter Specification Limit Reference
Assay (by HPLC) =299.0% [2][3]
Water Content <1.0% [4]
Diastereoisomer <0.2% [4]
Enantiomer <0.2% [4]

| Residual Solvents (e.g., DCM) | £0.06% |[4] |

Conclusion

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is more than a mere chemical reagent; it is an
indispensable component in the synthesis of life-saving therapeutics. Its well-defined
stereochemistry and the stability afforded by the pinanediol and trifluoroacetate moieties make
it an ideal starting material for complex, multi-step syntheses.[2][4] A thorough understanding of
its properties, reaction protocols, and the mechanism of its derivatives is crucial for scientists
and researchers aiming to develop the next generation of targeted therapies, particularly in the
fields of oncology and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-BoroLeu-(+)-
Pinanediol Trifluoroacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b563573#r-boroleu-pinanediol-trifluoroacetate-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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